molecular formula C19H18FNO B3137503 4-fluoro-N-[4-(hex-1-yn-1-yl)phenyl]benzamide CAS No. 439097-39-9

4-fluoro-N-[4-(hex-1-yn-1-yl)phenyl]benzamide

Cat. No.: B3137503
CAS No.: 439097-39-9
M. Wt: 295.3 g/mol
InChI Key: VGISRHATYMLWTE-UHFFFAOYSA-N
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Description

4-Fluoro-N-[4-(hex-1-yn-1-yl)phenyl]benzamide is an organic compound with the molecular formula C19H18FNO It is characterized by the presence of a fluoro group, a hex-1-yn-1-yl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-[4-(hex-1-yn-1-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Hex-1-yn-1-yl Intermediate: This step involves the preparation of the hex-1-yn-1-yl group, which can be achieved through various methods such as alkylation or coupling reactions.

    Coupling with Fluoro-Benzamide: The hex-1-yn-1-yl intermediate is then coupled with a fluoro-benzamide derivative under suitable reaction conditions, often involving catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-N-[4-(hex-1-yn-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluoro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Fluoro-N-[4-(hex-1-yn-1-yl)phenyl]benzamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and protein binding.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[4-(hex-1-yn-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The fluoro group and the hex-1-yn-1-yl moiety play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Fluoro-N-[4-(hex-1-yn-1-yl)phenyl]acetamide
  • 4-Fluoro-N-[4-(hex-1-yn-1-yl)phenyl]propionamide

Comparison: Compared to its analogs, 4-fluoro-N-[4-(hex-1-yn-1-yl)phenyl]benzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the benzamide moiety, as opposed to acetamide or propionamide, can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

4-fluoro-N-(4-hex-1-ynylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO/c1-2-3-4-5-6-15-7-13-18(14-8-15)21-19(22)16-9-11-17(20)12-10-16/h7-14H,2-4H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGISRHATYMLWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201258862
Record name 4-Fluoro-N-[4-(1-hexyn-1-yl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201258862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439097-39-9
Record name 4-Fluoro-N-[4-(1-hexyn-1-yl)phenyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439097-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-N-[4-(1-hexyn-1-yl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201258862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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